molecular formula C30H31FN4O3 B1229996 1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 874374-25-1

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B1229996
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-UHFFFAOYSA-N
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Description

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a useful research compound. Its molecular formula is C30H31FN4O3 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

A study by Ashok et al. (2015) reported that β-carboline derivatives, closely related to the chemical , showed selective inhibition activity against the HIV-2 strain. These derivatives did not show in vitro HIV-2 reverse transcriptase inhibition, suggesting other mechanisms for their anti-HIV-2 activity (Ashok et al., 2015).

Antioxidant and Cytotoxicity Properties

Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives for their in vitro antioxidant and cytotoxicity properties. These compounds exhibited moderate antioxidant properties and demonstrated safer profiles compared to certain standard drugs, suggesting potential for therapeutic applications (Goh et al., 2015).

Chemical Modification and Analgesic Activity

Nie et al. (2020) explored the chemical modification of a urea-based TRPV1 antagonist, leading to the discovery of analogs with improved pharmacological profiles. These modifications included replacing the pyridine ring with a pyrimidine ring or a 1,2,3,4-tetrahydro-β-carboline scaffold, contributing to enhanced analgesic properties (Nie et al., 2020).

Antimicrobial Activities

Research by Menteşe et al. (2013) on norfloxacin derivatives, which include structures similar to the compound , revealed significant antimicrobial activities. This study highlights the potential of these compounds in developing new antimicrobial agents (Menteşe et al., 2013).

Anticancer Activity

A study by Kumar et al. (2013) involved the synthesis of piperazine-2,6-dione derivatives, which demonstrated significant anticancer activities. This research presents the potential of such compounds in cancer therapy (Kumar et al., 2013).

Selective Estrogen Receptor Downregulator (SERD)

De Savi et al. (2015) described the discovery of an orally bioavailable SERD, which was synthesized by exploiting the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, showing potential in treating advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).

properties

IUPAC Name

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 2
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 5
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Citations

For This Compound
6
Citations
PK Aley, HJ Noh, X Gao, AA Tica, E Brailoiu… - … of Pharmacology and …, 2010 - ASPET
Conventionally, G protein-coupled receptors are thought to increase calcium via inositol 1,4,5-trisphosphate (InsP 3 ). More recent evidence shows that an alternative second messenger…
Number of citations: 38 jpet.aspetjournals.org
E Pantazaka, EJA Taylor, WG Bernard… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Histamine and prostaglandin E 2 ( PGE 2 ), directly and via their effects on other cells, regulate the behaviour of vascular smooth muscle ( VSM ), but their …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
N Khan, PW Halcrow, KL Lakpa, Z Afghah… - The FASEB …, 2020 - ncbi.nlm.nih.gov
HIV‐1 Tat is essential for HIV‐1 replication and appears to play an important role in the pathogenesis of HIV‐associated neurological complications. Secreted from infected or …
Number of citations: 39 www.ncbi.nlm.nih.gov
S Govindan, CW Taylor - Purinergic Signalling, 2012 - Springer
Adenine and uridine nucleotides evoke Ca 2+ signals via four subtypes of P2Y receptor in cultured aortic smooth muscle cells, but the mechanisms underlying the different patterns of …
Number of citations: 29 link.springer.com
J Paillamanque, A Sanchez-Tusie, EM Carmona… - PLoS …, 2017 - journals.plos.org
Arachidonic acid (AA), a compound secreted by Sertoli cells (SC) in a FSH-dependent manner, is able to induce the release of Ca 2+ from internal stores in round spermatids and …
Number of citations: 14 journals.plos.org
LM Branco - 2019 - teses.usp.br
Inflamassomas sao complexos moleculares intracelulares formados apos a deteccao de estimulos estereis ou infecciosos que desencadeiam a ativacao da caspase-1, levando a …
Number of citations: 4 www.teses.usp.br

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